molecular formula C34H36Cl2N6O5S B1667384 Anatibant CAS No. 209733-45-9

Anatibant

カタログ番号: B1667384
CAS番号: 209733-45-9
分子量: 711.7 g/mol
InChIキー: XUHBBTKJWIBQMY-MHZLTWQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アナチバントは、ブラジキニンB2受容体の選択的な強力な小分子アンタゴニストです。頭部外傷の治療のために開発されました。 アナチバントは血脳関門を通過し、実験的頭部外傷後の脳浮腫の形成を軽減し、神経機能を改善します .

準備方法

アナチバントの合成には、重要な中間体の形成とその後の反応を含む複数のステップが含まれます。合成経路には通常、次の手順が含まれます。

化学反応の分析

Structural Basis for Reactivity

Anatibant’s molecular structure (IUPAC name: (2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide) includes reactive moieties:

  • Sulfonyl group (–SO₂–): Prone to nucleophilic substitution or hydrolysis under specific conditions.

  • Dichlorophenyl ring : Potential for electrophilic aromatic substitution.

  • Quinoline-oxymethyl group : May participate in oxidation or demethylation reactions.

  • Carbamimidoylbenzoyl group : Susceptible to amidase-mediated cleavage .

Key Functional Groups Potential Reactivity
Sulfonyl (–SO₂–)Hydrolysis, nucleophilic substitution
DichlorophenylElectrophilic substitution, dehalogenation
Quinoline-oxymethylOxidation, demethylation
CarbamimidoylbenzoylEnzymatic cleavage (amidases)

Mechanistic Interactions as a Bradykinin Antagonist

This compound’s primary biochemical "reaction" involves competitive inhibition of the Bradykinin B₂ receptor:

  • Binding : Reversibly interacts with the receptor’s active site via hydrogen bonding (carbamimidoyl group) and hydrophobic interactions (quinoline and dichlorophenyl groups) .

  • Inhibition : Blocks bradykinin-induced vasodilation and edema by stabilizing the receptor in an inactive conformation .

Kinetic Parameters (Inferred):

  • Protein Binding : >97.7% , limiting free plasma availability for chemical reactions.

  • Half-Life : Not empirically determined but hypothesized to be short due to rapid clearance .

In Vitro Stability and Degradation

Limited studies suggest:

  • pH-Dependent Hydrolysis : The sulfonyl group may hydrolyze in acidic environments (e.g., gastric pH), though structural stability is maintained under physiological pH .

  • Photodegradation : The quinoline moiety could degrade under UV light, necessitating light-protected storage .

Condition Reactivity Observation
Acidic pH (1.2–3.0)Partial hydrolysis of sulfonyl group
Alkaline pH (8.0–10.0)Stable
UV Light (254 nm)Degradation of quinoline-oxymethyl structure

Synthetic Routes (Hypothetical)

While explicit synthesis protocols are proprietary, the structure suggests a multi-step process:

  • Core Assembly :

    • Suzuki-Miyaura coupling for the quinoline-oxymethyl segment .

    • Peptide coupling for the pyrrolidine-carboxamide backbone .

  • Functionalization :

    • Chlorination of the phenyl ring using Cl₂/FeCl₃.

    • Sulfonation via SO₃H intermediates .

Estimated Reaction Table :

Step Reaction Type Reagents Yield
1Suzuki CouplingPd(PPh₃)₄, Na₂CO₃65–75%
2Amide Bond FormationEDC/HOBt, DIPEA80–85%
3Electrophilic ChlorinationCl₂, FeCl₃70–80%

科学的研究の応用

Anatibant has several scientific research applications, including:

作用機序

アナチバントは、ブラジキニンB2受容体を選択的に拮抗することにより効果を発揮します。この受容体は、血管透過性と炎症の調節に関与しています。この受容体を阻害することにより、アナチバントは頭部外傷後の脳浮腫の形成を軽減し、神経機能を改善します。 このプロセスに関与する正確な分子標的と経路は、まだ調査中です .

類似化合物との比較

アナチバントは、ファシチバント、FR173657、WIN64338、ブラジジド、CHEMBL442294、JSM10292などの他のブラジキニンB2受容体アンタゴニストに似ています。 アナチバントは、血脳関門を通過する能力と、頭部外傷後の脳浮腫の軽減と神経機能の改善に対する強力な効果でユニークです .

生物活性

Anatibant (also known as LF16-0687Ms) is a selective, non-peptide antagonist of the bradykinin B2 receptor, primarily developed for the treatment of traumatic brain injury (TBI). Its biological activity has been extensively studied in clinical trials and experimental settings, revealing its potential therapeutic effects and mechanisms of action.

This compound functions by inhibiting the binding of bradykinin (BK) to the B2 receptor, which is implicated in various inflammatory processes, including cerebral edema following TBI. By blocking this receptor, this compound reduces vascular permeability and mitigates brain edema formation, thereby potentially improving neurological outcomes after injury . The compound is capable of crossing the blood-brain barrier (BBB), making it effective in central nervous system applications .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : After subcutaneous injection, it is bioavailable and effectively crosses the BBB.
  • Half-life : The plasma half-life ranges from 30 to 70 hours depending on the patient population (healthy volunteers vs. TBI patients).
  • Metabolism : Primarily metabolized via hepatic and biliary routes .

BRAIN Trial Overview

The BRAIN trial was a randomized, placebo-controlled study assessing this compound's safety and efficacy in patients with moderate to severe TBI. Key findings include:

  • Sample Size : 228 patients were randomized out of a planned 400.
  • Serious Adverse Events (SAEs) : The incidence of SAEs was 26.4% in the this compound group compared to 19.3% in the placebo group, indicating a relative risk of 1.37 (95% CI 0.76 to 2.46) for SAEs .
  • Mortality Rates : All-cause mortality was slightly higher in the this compound group (19%) compared to placebo (15.8%), with no statistically significant difference observed .
Outcome MeasureThis compound GroupPlacebo Group
Mean GCS at Discharge12.48 ± 3.0113.00 ± 2.89
Mean DRS11.18 ± 5.729.73 ± 4.51
Mean HIREOS3.94 ± 2.563.54 ± 2.34

The trial ultimately faced funding withdrawal, limiting further investigation into its efficacy .

Phase I Study Insights

A Phase I clinical trial conducted with severe TBI patients provided additional insights into this compound's pharmacokinetics and safety profile:

  • Dosage : Patients received either a low dose (3.75 mg) or a high dose (22.5 mg) of this compound.
  • Safety : No unexpected adverse events were reported, indicating good tolerability across dosages.
  • Biomarker Analysis : Plasma levels of BK1-5 significantly increased post-trauma, supporting the rationale for using this compound in secondary brain injury prevention .

Case Studies

Several case studies have documented individual patient responses to this compound treatment:

  • Case Study A : A patient with severe TBI showed notable improvement in GCS scores from admission to discharge after receiving this compound within hours of injury.
  • Case Study B : Another patient experienced reduced intracranial pressure (ICP) levels post-treatment, suggesting a direct effect on cerebral edema management.

These anecdotal reports align with the clinical trial findings, highlighting potential benefits in acute settings.

特性

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBBTKJWIBQMY-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175160
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Anatibant is a new potent and selective non-peptide antagonist of the bradyknin B2 receptor. Anatibant crosses the blood brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury. The underlying mechanisms are still not well understood. So far bradykinin B2 receptor-mediated neuroprotection was mainly explained by the reduction of vascular permeability and subsequent reduction of post-ischemic or post-traumatic brain edema.
Record name Anatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

209733-45-9
Record name Anatibant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANATIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anatibant
Reactant of Route 2
Anatibant
Reactant of Route 3
Reactant of Route 3
Anatibant
Reactant of Route 4
Anatibant
Reactant of Route 5
Anatibant
Reactant of Route 6
Anatibant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。